Structure-activity relationship of 7-fluoro-8-methylquinoline derivatives
Structure-activity relationship of 7-fluoro-8-methylquinoline derivatives
An In-depth Technical Guide to the Structure-Activity Relationship of 7-Fluoro-8-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of their pharmacological properties. This guide focuses on the structure-activity relationship (SAR) of a specific class of quinoline derivatives: those bearing a fluorine atom at the 7-position and a methyl group at the 8-position. While direct and extensive SAR studies on this precise substitution pattern are emerging, this document synthesizes findings from closely related quinoline and fluoroquinolone analogs to provide a comprehensive overview of the key determinants of their biological activity. We will delve into the mechanistic insights, synthetic strategies, and the influence of further structural modifications on the anticancer and antimicrobial potential of these compounds.
The 7-Fluoro-8-Methylquinoline Scaffold: A Privileged Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore.[1] The introduction of a fluorine atom at the 7-position and a methyl group at the 8-position creates a unique electronic and steric profile that can significantly influence the molecule's interaction with biological targets.
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The 7-Fluoro Substituent: Fluorine is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through the formation of hydrogen bonds and other electrostatic interactions.[3] In the broader class of fluoroquinolones, a fluorine atom at the C-6 position is a well-established contributor to potent antibacterial activity.[3] While not at the 6-position, a fluorine at C-7 is also known to enhance the anticancer activity of certain quinoline derivatives.[4]
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The 8-Methyl Substituent: The methyl group at the 8-position introduces steric bulk, which can influence the planarity of the quinoline ring and its ability to intercalate into DNA or fit into the active site of an enzyme. Depending on the specific biological target, this steric hindrance can either be detrimental or beneficial to activity. For instance, in the context of 4-aminoquinoline antimalarials, substitution at the 8-position with a methyl group has been reported to lead to a complete loss of activity.[5] However, for other biological targets, this group may confer selectivity or enhance binding.
The interplay between the electron-withdrawing fluorine and the sterically influential methyl group on the 7-fluoro-8-methylquinoline scaffold provides a rich platform for medicinal chemistry exploration.
Structure-Activity Relationships in Anticancer Applications
Quinolone derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[3] The SAR of quinolones as anticancer agents suggests that modifications at various positions can significantly impact their cytotoxicity.
For the 7-fluoro-8-methylquinoline core, the following SAR principles can be inferred from related compounds:
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Substituents at the 4-Position: The introduction of an amino group at the 4-position is a common strategy to enhance the antiproliferative activity of quinolines.[4] Further substitution on this amino group with a side chain can modulate the compound's solubility, cell permeability, and target engagement. Studies on related 7-substituted-4-aminoquinolines have shown that the length and nature of the alkylamino side chain are critical for potency.[4]
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Modifications at the 2-Position: The 2-position of the quinoline ring offers another site for structural diversification. The introduction of various substituents at this position can influence the overall shape and electronic distribution of the molecule, potentially leading to altered target binding. For instance, 2-methylquinoline derivatives have demonstrated significant biological activities.[6]
Hypothesized Mechanism of Anticancer Action
The likely mechanism of action for anticancer 7-fluoro-8-methylquinoline derivatives involves the inhibition of topoisomerase II. The planar quinoline ring can intercalate into the DNA, while substituents can interact with the enzyme, stabilizing the DNA-enzyme complex and leading to double-strand breaks and ultimately apoptosis.
Caption: Hypothesized mechanism of anticancer action.
Structure-Activity Relationships in Antimicrobial Applications
The fluoroquinolone class of antibiotics is a prime example of the successful application of the quinoline scaffold in combating bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. While most clinically used fluoroquinolones have a fluorine at the 6-position, the principles of their SAR can provide insights into the potential of 7-fluoro-8-methylquinoline derivatives as antimicrobial agents.
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The C-7 Substituent: In fluoroquinolones, the substituent at the C-7 position plays a crucial role in determining the spectrum of activity and potency. Often, this position is occupied by a nitrogen-containing heterocycle, such as a piperazine or pyrrolidine ring. These groups influence the compound's penetration into bacterial cells and its interaction with the target enzymes.
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The N-1 Substituent: The substituent at the N-1 position is also critical for antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl, are commonly found in potent fluoroquinolones.
For 7-fluoro-8-methylquinoline derivatives to be effective antimicrobial agents, it is likely that they would require further substitution at the N-1 and potentially other positions to optimize their interaction with bacterial topoisomerases.
Synthesis Strategies
The synthesis of 7-fluoro-8-methylquinoline derivatives can be achieved through various established methods for quinoline synthesis, such as the Conrad-Limpach, Doebner-von Miller, or Friedländer synthesis. The choice of starting materials is crucial for introducing the desired 7-fluoro and 8-methyl substitution pattern. A common approach would involve starting with a appropriately substituted aniline, for example, 3-fluoro-2-methylaniline.
General Synthetic Workflow
Caption: General synthetic workflow for 7-fluoro-8-methylquinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of a 4-Amino-7-fluoro-8-methylquinoline Derivative
This protocol is a representative example based on common synthetic strategies for analogous compounds.
Step 1: Condensation
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To a solution of 3-fluoro-2-methylaniline (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).
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Reflux the mixture for 4 hours.
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Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the intermediate enamine.
Step 2: Cyclization
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Add the crude enamine to diphenyl ether.
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Heat the mixture to 250 °C for 1 hour.
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Cool the reaction to room temperature and add hexane to precipitate the product.
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Filter the solid and wash with hexane to yield ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
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Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.
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Reflux the mixture for 2 hours.
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Cool the reaction to 0 °C and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
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Filter the solid and heat it at its melting point until gas evolution ceases to afford 7-fluoro-8-methylquinolin-4(1H)-one.
Step 4: Chlorination
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To the quinolinone from Step 3, add phosphorus oxychloride (5.0 eq).
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Reflux the mixture for 3 hours.
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Cool the reaction and pour it onto crushed ice.
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Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane.
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Dry the organic layer over sodium sulfate and concentrate to give 4-chloro-7-fluoro-8-methylquinoline.
Step 5: Amination
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To a solution of 4-chloro-7-fluoro-8-methylquinoline (1.0 eq) in isopropanol, add the desired amine (e.g., N,N-dimethylethylenediamine) (1.2 eq).
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Reflux the mixture for 6 hours.
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Cool the reaction and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to obtain the final 4-amino-7-fluoro-8-methylquinoline derivative.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of the synthesized compounds.
Step 1: Cell Culture
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Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
Step 2: Cell Seeding
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Harvest the cells and seed them into 96-well plates at a density of 5,000 cells per well.
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Incubate the plates for 24 hours to allow for cell attachment.
Step 3: Compound Treatment
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Prepare a stock solution of the test compound in DMSO.
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Perform serial dilutions of the stock solution to obtain a range of final concentrations.
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Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Step 4: MTT Assay
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
Step 5: Data Analysis
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Table 1: Hypothetical Anticancer Activity of 7-Fluoro-8-Methylquinoline Derivatives
| Compound ID | R1 (at C-2) | R2 (at C-4) | IC50 (µM) vs. MCF-7 |
| FMQ-1 | H | -NH-(CH2)2-N(CH3)2 | 1.5 |
| FMQ-2 | CH3 | -NH-(CH2)2-N(CH3)2 | 0.8 |
| FMQ-3 | H | -NH-(CH2)3-N(CH3)2 | 3.2 |
| FMQ-4 | H | -NH-Cyclopropyl | 5.1 |
| Doxorubicin | - | - | 0.5 |
This data is hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
The 7-fluoro-8-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The existing knowledge on the SAR of related quinoline and fluoroquinolone derivatives provides a rational basis for the design of new compounds with potentially enhanced anticancer and antimicrobial activities. Key areas for future research include the synthesis and biological evaluation of a diverse library of 7-fluoro-8-methylquinoline derivatives with various substituents at the 2-, 4-, and N-1 positions. A deeper understanding of their mechanism of action and preclinical evaluation of the most promising candidates will be crucial for translating these findings into clinical applications.
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